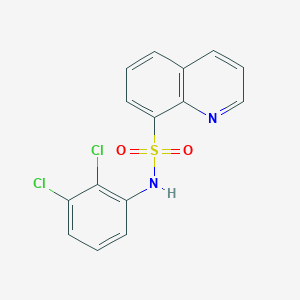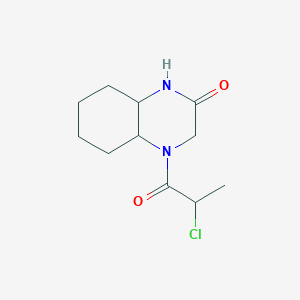![molecular formula C14H20N2O4 B2726231 6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid CAS No. 2248326-01-2](/img/structure/B2726231.png)
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid, also known as MPPA, is a chemical compound that has recently gained attention in the field of scientific research. MPPA has shown significant potential for various applications, including drug development, biochemical research, and physiological studies. In
作用机制
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid acts as a competitive inhibitor of enzymes, specifically enzymes that catalyze the conversion of pyridoxal 5'-phosphate (PLP) to pyridoxal (PL). It binds to the active site of the enzyme and prevents the conversion of PLP to PL, thereby inhibiting the enzyme's activity. This mechanism of action makes this compound an effective tool for the study of enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and serotonin. This inhibition can lead to a decrease in the levels of these neurotransmitters, which can have implications for the treatment of neurological disorders such as depression and schizophrenia. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
实验室实验的优点和局限性
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Its mechanism of action as a competitive inhibitor of enzymes makes it an effective tool for the study of enzyme kinetics and protein-ligand interactions. However, this compound also has some limitations. Its specificity for certain enzymes may limit its use in certain experiments, and its effects on biochemical pathways may not be fully understood.
未来方向
There are several future directions for the use of 6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders and cancer. This compound can also be used as a tool for the study of enzyme kinetics and protein-ligand interactions, which can lead to a better understanding of biochemical pathways and the development of new drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
In conclusion, this compound, or this compound, is a chemical compound with significant potential for various scientific research applications. Its easy synthesis and mechanism of action as a competitive inhibitor of enzymes make it an effective tool for the study of enzyme kinetics and protein-ligand interactions. This compound has also shown promising results in the development of new drugs for the treatment of neurological disorders and cancer. Further research is needed to fully understand its biochemical and physiological effects and potential limitations in lab experiments.
合成方法
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2-methylpropyl isocyanate with 3-amino-6-chloropyridine-4-carboxylic acid, followed by the addition of tert-butyl 2-amino-3-hydroxypropanoate. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
科学研究应用
6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid has shown significant potential in various scientific research applications. It can be used as a building block for the synthesis of various biologically active molecules, such as inhibitors of enzymes and receptors. This compound can also be used as a tool for the study of enzyme kinetics, protein-ligand interactions, and drug-receptor interactions. Additionally, this compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16(13(19)20-14(3,4)5)11-7-6-10(8-15-11)12(17)18/h6-9H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHGOPVHEBBZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

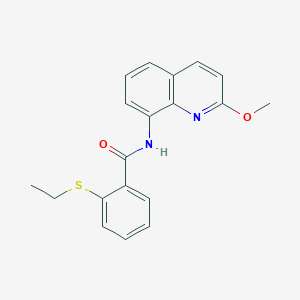
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
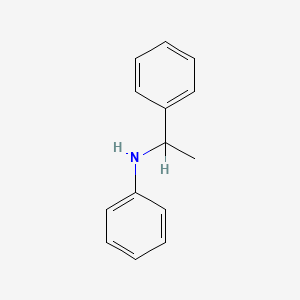
![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)
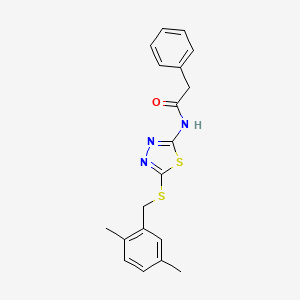
![(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2726155.png)
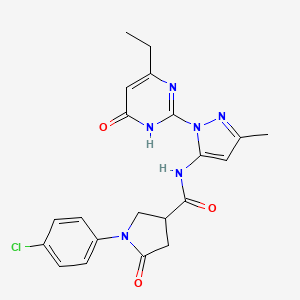
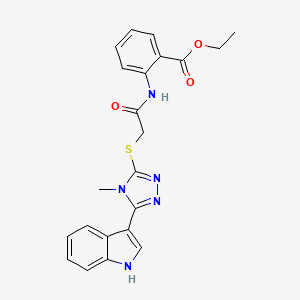
![(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2726159.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2726161.png)
